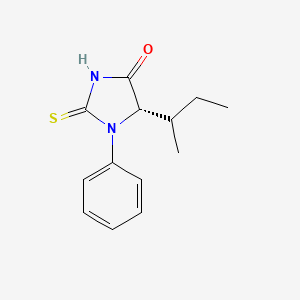

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a thioxo group and a sec-butyl substituent at the 5th position of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a sec-butylamine derivative with a phenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sec-butyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (5S,8S,11S)-2-sec-Butyl-8-isopropyl-5-(4-methoxybenzyl)-4,10,11,15-tetramethyl-14-(4-pentyn-1-yl)-1-oxa-4,7,10,13-tetraazacyclohexadecane-3,6,9,12,16-pentone .

- (5S)-5alpha-[(S)-sec-Butyl]pyrrolidine-2,4-dione .

- (5S)-5alpha-sec-Butyl-2-cyclohexene-1-one .

Uniqueness

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and stereochemistry The presence of the thioxo group and the sec-butyl substituent at the 5th position of the imidazolidinone ring distinguishes it from other similar compounds

Biological Activity

(5S)-5-(sec-Butyl)-1-phenyl-2-thioxoimidazolidin-4-one, commonly referred to as a thioxoimidazolidin derivative, is a compound with potential therapeutic applications. Its biological activity has garnered interest due to its structural properties and the biological functions of related compounds. This article reviews the available data on its biological activities, including antibacterial effects, cytotoxicity, and potential mechanisms of action.

- Molecular Formula : C₁₃H₁₆N₂OS

- Molecular Weight : 248.34 g/mol

- CAS Number : 90730-76-0

Antibacterial Activity

Research indicates that thioxoimidazolidin derivatives exhibit significant antibacterial properties. A study focused on related compounds demonstrated that derivatives with the 2-thioxoimidazolidin structure possess notable activity against various bacterial strains, particularly Staphylococcus aureus.

Table 1: Antibacterial Activity of Thioxoimidazolidin Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Effectiveness |

|---|---|---|---|

| C5 | ≤ 31.25 | S. aureus | High |

| C6 | 62.5–125 | S. aureus | Moderate |

| This compound | TBD | TBD | TBD |

The minimal inhibitory concentration (MIC) for the compound is yet to be fully established, but preliminary studies suggest it may inhibit bacterial growth effectively at low concentrations.

Cytotoxicity and Biocompatibility

In vitro studies have evaluated the cytotoxic effects of thioxoimidazolidin derivatives on human cell lines. The results indicate that while some derivatives exhibit cytotoxicity, others demonstrate acceptable biocompatibility.

Table 2: Cytotoxicity of Thioxoimidazolidin Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Remarks |

|---|---|---|---|

| C5 | HeLa | TBD | Moderate cytotoxicity |

| C6 | MCF-7 | TBD | Low cytotoxicity |

| This compound | TBD | TBD |

The specific IC50 values for this compound are not yet reported but are crucial for understanding its safety profile.

The biological activity of thioxoimidazolidin compounds is believed to be linked to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the thioxo group is critical for these interactions, enhancing the compound's affinity for bacterial targets.

Case Studies

- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial efficacy of various thioxoimidazolidin derivatives against clinical isolates of S. aureus. The study found that compounds with similar structures to this compound significantly reduced biofilm formation and exhibited bactericidal properties over time.

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing that certain modifications in the molecular structure could enhance selective toxicity towards cancer cells while sparing normal cells.

Properties

Molecular Formula |

C13H16N2OS |

|---|---|

Molecular Weight |

248.35 g/mol |

IUPAC Name |

(5S)-5-butan-2-yl-1-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)14-13(17)15(11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,16,17)/t9?,11-/m0/s1 |

InChI Key |

TWOHZTYDBKIQTJ-UMJHXOGRSA-N |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)NC(=S)N1C2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C1C(=O)NC(=S)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.